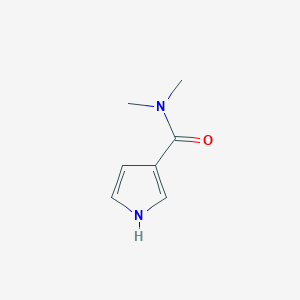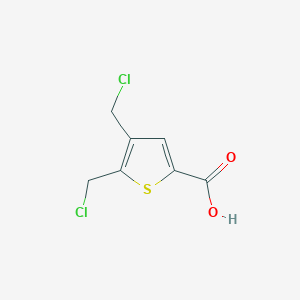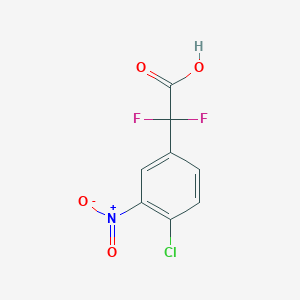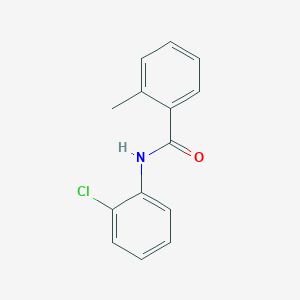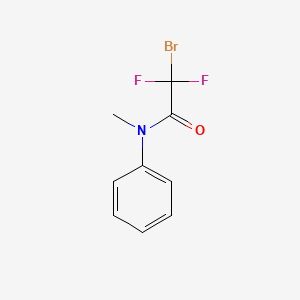![molecular formula C9H19NO B6611865 [1-(aminomethyl)cycloheptyl]methanol CAS No. 97564-98-2](/img/structure/B6611865.png)
[1-(aminomethyl)cycloheptyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cycloheptylmethanol (AMCHM) is an organic compound belonging to the class of cyclic alcohols. It is a colorless, odorless, and water-soluble liquid that is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and synthetic fragrances. AMCHM is also used as a solvent in analytical chemistry and in the preparation of other organic compounds. The compound has been studied extensively in recent years due to its wide range of applications and potential therapeutic effects.
Applications De Recherche Scientifique
[1-(aminomethyl)cycloheptyl]methanol has been studied extensively for its potential therapeutic effects. In particular, it has been shown to possess anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce the risk of stroke and heart attack. Furthermore, this compound has been investigated for its potential use in the treatment of Parkinson’s disease and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of [1-(aminomethyl)cycloheptyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various enzymes and proteins involved in inflammation and cancer. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In particular, it has been shown to modulate the activity of various enzymes and proteins involved in inflammation and cancer. Additionally, this compound has been shown to possess anti-oxidant and anti-microbial properties, as well as to possess potential neuroprotective effects. Furthermore, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(aminomethyl)cycloheptyl]methanol in laboratory experiments is its low toxicity. In addition, this compound is relatively inexpensive and easy to obtain. Furthermore, this compound is water-soluble and can be used in a variety of applications. However, there are also some limitations to using this compound in laboratory experiments, such as its low solubility in organic solvents and its tendency to form complexes with other compounds.
Orientations Futures
Despite the wide range of potential applications of [1-(aminomethyl)cycloheptyl]methanol, there are still many unanswered questions regarding its mechanism of action, safety, and efficacy. As such, there are a number of potential future directions for research, including further investigation into its anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, further research could be conducted into the potential therapeutic uses of this compound in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Furthermore, research could be conducted into the potential use of this compound in the synthesis of other organic compounds.
Méthodes De Synthèse
[1-(aminomethyl)cycloheptyl]methanol can be synthesized through a variety of methods. One of the most commonly used methods is the Fischer-Speier esterification reaction, which involves the reaction of an amine with a carboxylic acid in the presence of a catalyst. This reaction yields an ester, which can then be hydrolyzed to form the desired compound. Alternatively, this compound can also be synthesized via an aldol condensation reaction, which involves the reaction of an aldehyde and a ketone in the presence of a base.
Propriétés
IUPAC Name |
[1-(aminomethyl)cycloheptyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-9(8-11)5-3-1-2-4-6-9/h11H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSMDAXJTOHSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

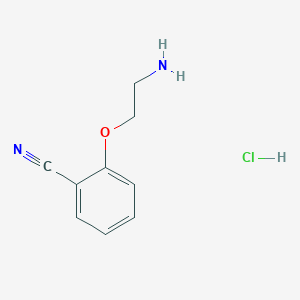
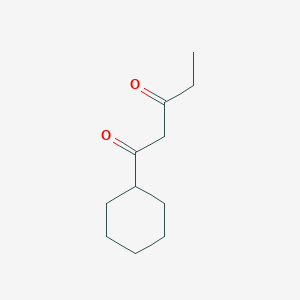
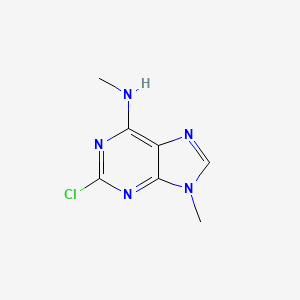
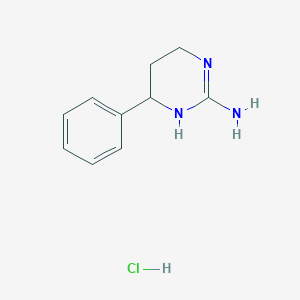

![{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B6611826.png)
